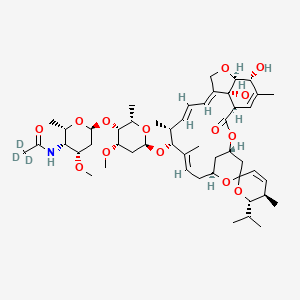
4-MEthylumbelliferyl |A-cellotrioside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylumbelliferyl β-D-cellotrioside is a fluorescent substrate used primarily in the study of cellulase activity. It is hydrolyzed by cellulase enzymes to produce 4-methylumbelliferone, a compound that emits fluorescence, making it useful for kinetic studies of cellulases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl β-D-cellotrioside typically involves the glycosylation of 4-methylumbelliferone with cellotriosyl donors. The reaction conditions often include the use of glycosyl donors such as cellotriosyl bromide and a base like silver carbonate in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for 4-Methylumbelliferyl β-D-cellotrioside are not widely documented. the process would likely involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The product would then be purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylumbelliferyl β-D-cellotrioside primarily undergoes hydrolysis reactions catalyzed by cellulase enzymes. This hydrolysis results in the release of 4-methylumbelliferone, which is fluorescent .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of cellulase enzymes and occurs under mild conditions, such as neutral pH and ambient temperature .
Major Products Formed
The major product formed from the hydrolysis of 4-Methylumbelliferyl β-D-cellotrioside is 4-methylumbelliferone, which is a fluorescent compound .
Aplicaciones Científicas De Investigación
4-Methylumbelliferyl β-D-cellotrioside is widely used in scientific research for studying the kinetics and activity of cellulase enzymes. It is particularly useful in:
Biochemistry: Used as a substrate in enzyme assays to measure cellulase activity.
Molecular Biology: Employed in the study of gene expression related to cellulase production.
Industrial Applications: Utilized in the development of biofuels by studying the breakdown of cellulose.
Mecanismo De Acción
The mechanism of action of 4-Methylumbelliferyl β-D-cellotrioside involves its hydrolysis by cellulase enzymes. The cellulase enzymes cleave the glycosidic bond, releasing 4-methylumbelliferone. This compound then emits fluorescence when exposed to UV light, allowing for the quantification of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylumbelliferyl β-D-cellobioside: Another substrate for cellulase enzymes, used similarly to study cellulase activity.
4-Methylumbelliferyl β-D-glucuronide: Used as a substrate for β-glucuronidase assays.
4-Methylumbelliferyl phosphate: A substrate for phosphatase assays.
Uniqueness
4-Methylumbelliferyl β-D-cellotrioside is unique in its ability to provide detailed kinetic data on cellulase activity due to its specific hydrolysis by these enzymes. Its fluorescent properties make it particularly valuable for real-time monitoring of enzyme activity .
Propiedades
Fórmula molecular |
C28H38O18 |
|---|---|
Peso molecular |
662.6 g/mol |
Nombre IUPAC |
7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C28H38O18/c1-9-4-16(32)41-12-5-10(2-3-11(9)12)40-26-22(38)19(35)24(14(7-30)43-26)46-28-23(39)20(36)25(15(8-31)44-28)45-27-21(37)18(34)17(33)13(6-29)42-27/h2-5,13-15,17-31,33-39H,6-8H2,1H3/t13-,14-,15-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27+,28+/m1/s1 |
Clave InChI |
DTPBJHCTIBQLMO-LZSHORFZSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)








![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)

![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)

